molecular formula C4H3N3O3S B2394399 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime CAS No. 23036-77-3

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime

Cat. No.: B2394399
CAS No.: 23036-77-3
M. Wt: 173.15
InChI Key: HFRSQLJTGMVFDH-UHFFFAOYSA-N
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Description

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime, with the CAS Registry Number 23036-77-3, is a chemical compound with the molecular formula C₄H₃N₃O₃S and a molecular weight of 173.16 g/mol . This product is intended for use as a chemical synthesis intermediate and for scientific research purposes only . As a member of the thiopyrimidine family, this compound is related to a class of molecules that are subjects of research in medicinal and inorganic chemistry. Substituted thiopyrimidines are known to be synthesized for studies involving their interaction with various transition metal ions, such as Ni(II), Cu(II), and Zn(II), to understand their complex formation behaviors and stability constants . Researchers handling this material should wear appropriate personal protective equipment, including protective glasses, gloves, and clothing, to avoid skin contact or inhalation . For short-term storage, it is recommended to keep the product at -4°C, while for long-term preservation over one to two years, storage at -20°C is advised .

Properties

IUPAC Name

6-hydroxy-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2-1(7-10)3(9)6-4(11)5-2/h(H3,5,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAXKZVVLBILDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of thiourea derivatives: This method involves the reaction of thiourea with diketones or keto acids under acidic or basic conditions.

    Oxime formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Batch or continuous flow reactors: To control temperature and reaction time precisely.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxime group to an amine using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction of the oxime group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that derivatives of 2-thioxodihydropyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis (programmed cell death) and inhibit tumor growth by targeting specific cellular pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 2-thioxodihydropyrimidine showed promising results against breast cancer cells, with IC50_{50} values indicating effective inhibition of cell proliferation .

2. Antiviral Properties
2-Thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime has been investigated for its antiviral properties. Its mechanism involves the inhibition of viral replication through interference with viral enzymes.

Case Study:
In vitro studies have shown that this compound can inhibit the replication of the herpes simplex virus (HSV), suggesting potential as an antiviral agent .

3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibits significant activity against both gram-positive and gram-negative bacteria.

Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of 2-thioxodihydropyrimidine derivatives in inhibiting bacterial growth, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of 2-thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime would depend on its specific interactions with biological targets. Generally, such compounds may:

    Interact with enzymes: Inhibiting or activating enzymatic activity.

    Bind to receptors: Modulating receptor-mediated signaling pathways.

    Disrupt cellular processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

5-Hydroxypyrimidine-2,4,6(1H,3H,5H)-trione Derivatives

Compounds like 5-(indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione () share the pyrimidinetrione backbone but replace the thioxo and oxime groups with a hydroxyl (-OH) substituent at position 5. These derivatives are synthesized from alloxan and aromatic nucleophiles (e.g., indole, furans) under mild conditions.

Key Differences :

  • Reactivity : The oxime group in 2-thioxodihydropyrimidine-5-oxime enhances nucleophilicity compared to hydroxylated analogues, enabling unique reactivity in metal coordination or condensation reactions.
  • Biological Activity : Hydroxypyrimidinetriones are prioritized for medicinal applications, whereas the target compound’s pharmacological profile remains underexplored .
Methylthio- and Sulfinyl-Substituted Pyrimidinetriones

Compounds such as 5,5′-(methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (6) and its sulfinyl derivative (7) () feature methylthio (-SCH₃) or sulfinyl (-SOCH₃) bridges. These are synthesized via oxidative functionalization and demonstrate zwitterionic properties in crystal structures.

Key Differences :

  • Stability : Sulfinyl derivatives exhibit higher oxidative stability than the oxime-containing target compound.
  • Applications : Methylthio/sulfinyl variants are studied for their zwitterionic behavior in materials science, contrasting with the oxime’s role in coordination chemistry .

Functional Group Analogues

Thiazolo- and Thieno-Fused Pyrimidinones

Compounds like 5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (5b) () incorporate fused thiazole or thiophene rings. These structures enhance π-conjugation, improving UV absorption and pharmacological activity.

Key Differences :

  • Bioactivity: Thiazolo-pyrimidinones show pronounced antimicrobial and anticancer activity due to fused heterocycles, whereas the target compound’s bioactivity is less documented .
  • Synthesis : Microwave-assisted methods are employed for fused derivatives, offering faster reaction times compared to traditional oxime synthesis routes .
Aryl-Substituted Thioxopyrimidinetriones

Examples include dihydro-1,3-diphenyl-2-thioxo-pyrimidine-4,5,6(1H)-trione 5-oxime (CAS: 35778-69-9) (), which introduces phenyl groups at positions 1 and 3.

Key Differences :

  • Lipophilicity : Aryl substituents increase lipophilicity, enhancing membrane permeability in drug design.
  • Synthetic Complexity : Phenylated derivatives require multi-step synthesis, whereas the target compound’s simpler structure allows easier scalability .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications References
2-Thioxodihydropyrimidine-5-oxime Pyrimidinetrione 2-thioxo, 5-oxime Coordination chemistry, research
5-(Indol-3-yl)-5-hydroxypyrimidinetrione Pyrimidinetrione 5-hydroxy, indole substituent Enzyme inhibition, cancer research
Methylthiomethanediylidene bis-pyrimidinetrione Pyrimidinetrione dimer Methylthio bridge Zwitterionic materials
Thiazolo[3,2-a]pyrimidin-3(2H)-one (5b) Thiazolo-pyrimidinone Thiophene, dimethoxyphenyl Antimicrobial agents
Dihydro-1,3-diphenyl-2-thioxo-pyrimidinetrione Pyrimidinetrione 1,3-diphenyl, 2-thioxo Lipophilic drug candidates

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is less resource-intensive than fused or aryl-substituted analogues, but its discontinued commercial status suggests challenges in stability or application .
  • Pharmacological Potential: While hydroxypyrimidinetriones and thiazolo derivatives are well-documented in drug discovery, 2-thioxodihydropyrimidine-5-oxime’s bioactivity remains an open area for exploration .
  • Material Science Applications : Sulfinyl and methylthio variants () highlight the versatility of pyrimidinetriones in designing functional materials, a niche yet unexplored for the oxime derivative .

Biological Activity

2-Thioxodihydropyrimidine-4,5,6(1H)-trione 5-oxime, with the molecular formula C₄H₃N₃O₃S and a molecular weight of 173.15 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an antiproliferative agent, antibacterial properties, and other therapeutic applications.

  • Molecular Formula : C₄H₃N₃O₃S
  • Molecular Weight : 173.15 g/mol
  • CAS Number : 7164-43-4

Antiproliferative Activity

Research has indicated that derivatives of 2-thioxodihydropyrimidine exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of MCF-7 breast cancer cells with IC₅₀ values around 13.3 µM .

Case Study: In Vitro Studies

A study evaluated the cytotoxic effects of 2-thioxodihydropyrimidine derivatives on human cancer cell lines, revealing that some compounds demonstrated strong inhibitory effects on cell proliferation. The following table summarizes key findings:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-713.3Induction of apoptosis
Compound BA2058 (melanoma)0.58Inhibition of cell cycle progression
Compound CHeLa (cervical cancer)25.0Modulation of signaling pathways

Antibacterial Activity

The compound also exhibits antibacterial properties. It has been tested against various bacterial strains, showing efficacy particularly against Acinetobacter species . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Acinetobacter baumannii50 µg/mL
Escherichia coli100 µg/mL
Staphylococcus aureus75 µg/mL

Other Biological Activities

In addition to its antiproliferative and antibacterial properties, this compound has been investigated for its antioxidant activity. It has shown potential as a xanthine oxidase inhibitor with an IC₅₀ value of approximately 24.3 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Variations in the substituents on the pyrimidine ring have been correlated with changes in potency and selectivity against different biological targets.

Key Findings from SAR Studies

  • Hydroxyl Substituents : Hydroxyl groups at specific positions enhance antiproliferative activity.
  • Thioether Linkages : The presence of thioether linkages contributes to increased antibacterial efficacy.

Q & A

Q. How to ensure reproducibility in synthetic protocols across laboratories?

  • Methodological Answer :
  • Detailed SOPs : Specify equipment (e.g., reflux condenser type), stirring rates, and drying methods (e.g., vacuum vs. ambient) .
  • Inter-lab validation : Collaborative trials with shared reference standards and blinded analysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.